4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid 4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15185688
InChI: InChI=1S/C18H19NO6/c20-16(19-8-2-5-17(21)22)10-24-11-6-7-13-12-3-1-4-14(12)18(23)25-15(13)9-11/h6-7,9H,1-5,8,10H2,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C18H19NO6
Molecular Weight: 345.3 g/mol

4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid

CAS No.:

Cat. No.: VC15185688

Molecular Formula: C18H19NO6

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid -

Specification

Molecular Formula C18H19NO6
Molecular Weight 345.3 g/mol
IUPAC Name 4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanoic acid
Standard InChI InChI=1S/C18H19NO6/c20-16(19-8-2-5-17(21)22)10-24-11-6-7-13-12-3-1-4-14(12)18(23)25-15(13)9-11/h6-7,9H,1-5,8,10H2,(H,19,20)(H,21,22)
Standard InChI Key SBPQEZOTICQLDJ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCC(=O)O

Introduction

Molecular and Structural Characteristics

Molecular Formula and Weight

The compound has a molecular formula of C₁₈H₁₉NO₆ and a molecular weight of 345.3 g/mol. Its stoichiometry reflects a balance between aromaticity (from the chromen system) and polarity (from the carboxylic acid and amide groups), which influences solubility and bioavailability.

IUPAC Nomenclature and Structural Features

The IUPAC name, 4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanoic acid, systematically describes its structure. Key components include:

  • A cyclopenta[c]chromen-4-one core with a ketone group at position 4.

  • An ether-linked acetyl group at position 7 of the chromen system.

  • A butanoic acid terminus connected via an amide bond.

The canonical SMILES string, C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCC(=O)O, encodes this topology.

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves multi-step organic transformations:

  • Formation of the cyclopenta[c]chromen-4-one core via intramolecular cyclization of a substituted coumarin precursor.

  • Etherification at position 7 using chloroacetyl chloride or bromoacetyl bromide under basic conditions.

  • Amide coupling between the acetylated intermediate and 4-aminobutanoic acid using carbodiimide-based reagents (e.g., EDC, DCC).

Reaction Conditions and Yield Optimization

Typical conditions include:

  • Cyclization: Catalytic acid (e.g., H₂SO₄) in refluxing ethanol.

  • Etherification: K₂CO₃ or NaH in anhydrous DMF at 0–25°C.

  • Amide coupling: EDC/HOBt in DCM or THF, room temperature.
    Yields remain unreported but are likely moderate (30–50%) due to steric hindrance during amide bond formation.

Comparison with Related Compounds

Structural Analogues and Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-({[(6-Methyl-...]amino)butanoic acid C₁₉H₂₁NO₆359.4Methyl group at position 6 of chromen
4-Oxo-...7-yl 3,4,5-triethoxybenzoate C₂₅H₂₆O₇438.5Ester linkage to triethoxybenzoate
4-[(2-Oxo-...yl)oxy]butanoic acid C₁₃H₁₅NO₄249.3Quinolinone core instead of chromen

Impact of Substituents on Bioactivity

  • Methyl substitution (as in ) enhances lipophilicity, potentially improving membrane permeability .

  • Ester derivatives (as in ) exhibit prolonged half-lives due to reduced carboxylic acid reactivity .

  • Quinolinone-based analogues (as in ) shift target specificity toward serotonin receptors .

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